2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-21-14(15-3-2-6-23-15)8-11(20-21)9-19-16(22)12-5-4-10(18)7-13(12)17/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJFFKWLDJBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 5-(furan-2-yl)-1-methyl-1H-pyrazole intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with hydrazine hydrate and methyl iodide under reflux conditions.
Benzamide Formation: The next step involves the acylation of the pyrazole intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Final Coupling: The final step is the coupling of the benzamide with the pyrazole intermediate, which can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation and Reduction: The furan and pyrazole moieties can undergo oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the furan and pyrazole rings, leading to different derivatives.
Scientific Research Applications
2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, especially those involving oxidative stress and inflammation.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity through halogen bonding, while the furan and pyrazole moieties can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Linkers : The target compound’s pyrazole-methyl group contrasts with oxadiazole (LMM5/LMM11) or thiadiazole () linkers. Pyrazole rings enhance metabolic stability compared to oxadiazoles, which may degrade more readily in vivo .
- Halogenation : The 2-Cl,4-F pattern in the target compound mirrors halogenated benzamides in and , which exhibit antibacterial activity. Fluorine’s electronegativity may improve membrane permeability .
Pharmacological and Physicochemical Properties
Antifungal Activity
Compounds like LMM5 and LMM11 demonstrate antifungal efficacy against Candida albicans (MIC: 8–16 µg/mL) . The target compound’s pyrazole-furan substituents may similarly target fungal cytochrome P450 enzymes, but its lack of sulfamoyl groups (critical for LMM5/LMM11’s activity) might reduce potency unless compensated by alternative binding mechanisms.
Antibacterial Potential
highlights benzamide-thiadiazole hybrids (e.g., 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) with anti-Pseudomonas activity (MIC: 4–8 µg/mL). The target compound’s pyrazole moiety could mimic thiadiazole’s role in disrupting bacterial efflux pumps, though direct testing is required .
Physicochemical Comparison
*Estimated based on structural similarity to compound.
Insights : The target compound’s moderate LogP and molecular weight (~360–370 g/mol) align with Lipinski’s rules for drug-likeness. However, its furan and pyrazole groups may increase metabolic clearance compared to sulfonamide-containing analogs (e.g., ) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide, and what challenges exist in optimizing reaction yields?
- Methodology : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 2-chloro-4-fluorobenzoyl chloride) with a pyrazole-methylamine intermediate. A representative approach includes:
Amine Preparation : Synthesize the pyrazole-methylamine moiety via Mannich reactions or condensation of furan-2-yl-substituted pyrazoles .
Coupling Reaction : React the amine with 2-chloro-4-fluorobenzoyl chloride in a base (e.g., pyridine or triethylamine) under anhydrous conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., methanol/water) .
- Challenges : Low yields (40–60%) due to steric hindrance from the furan and pyrazole groups, competing side reactions (e.g., over-acylation), and sensitivity to moisture. Optimization may involve adjusting stoichiometry, using catalytic DMAP, or microwave-assisted synthesis to enhance efficiency .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Peaks for furan protons (δ 6.3–7.5 ppm), pyrazole CH3 (δ 3.8–4.0 ppm), and benzamide aromatic protons (δ 7.2–8.1 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, fluorinated aromatic carbons (JC-F coupling), and furan/pyrazole carbons .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹), C–F (~1230 cm⁻¹), and furan C–O–C (~1015 cm⁻¹) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H···N hydrogen bonds forming dimers, C–H···F/O stabilizing crystal packing). Refinement with riding models (C–H = 0.93 Å, N–H = 0.86 Å) ensures accuracy .
Advanced Research Questions
Q. What contradictions exist in reported biological mechanisms of benzamide derivatives, and how might they apply to this compound?
- Key Findings :
- PFOR Enzyme Inhibition : Some benzamides inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via amide anion conjugation to thiazole/benzene rings .
- Acps-PPTase Targeting : Trifluoromethyl-substituted analogs disrupt bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid synthesis .
- Contradictions : While PFOR inhibition is linked to antiparasitic activity, PPTase targeting suggests antibacterial potential. The furan-pyrazole substituents in this compound may favor one pathway over the other, requiring comparative enzymatic assays .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodologies :
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the benzamide or pyrazole moieties .
- Nanoparticle Encapsulation : Lipid-based carriers can improve bioavailability, as demonstrated for trifluoromethyl benzamides .
- Data : Trifluoromethyl groups increase lipophilicity (logP ~3.5) but reduce solubility. Balancing logP (target 2–3) via substituent modulation (e.g., –OH or –COOH) is critical .
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Analysis :
- Hydrogen Bonding : N–H···N bonds create centrosymmetric dimers (bond length ~2.8 Å), while C–H···F/O interactions (2.3–2.5 Å) stabilize layered packing .
- π-π Stacking : Furan and benzene rings exhibit face-to-face stacking (distance ~3.6 Å), contributing to thermal stability (decomposition >250°C) .
- Experimental Validation : Single-crystal X-ray diffraction (space group P-1, Z = 2) and Hirshfeld surface analysis quantify interaction contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
